![molecular formula C11H8N4O3 B8004673 8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine](/img/structure/B8004673.png)
8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine is a heterocyclic compound that features a fused oxazole and quinoline ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Vorbereitungsmethoden
The synthesis of 8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from anthranilic acid derivatives.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzonitrile derivative.
Nitration and Methylation:
Industrial production methods may involve optimizing these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Methyl-5-nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine include:
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share the quinoline core but differ in their substituents and biological activities.
Oxazole Derivatives: Compounds such as 2-aminobenzoxazole have a similar oxazole ring but lack the fused quinoline system.
The uniqueness of this compound lies in its fused ring system and the presence of both nitro and methyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
8-methyl-5-nitro-[1,3]oxazolo[4,5-h]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c1-5-2-3-6-8(15(16)17)4-7-10(9(6)13-5)18-11(12)14-7/h2-4H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWMFKDPESRSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=CC(=C2C=C1)[N+](=O)[O-])N=C(O3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
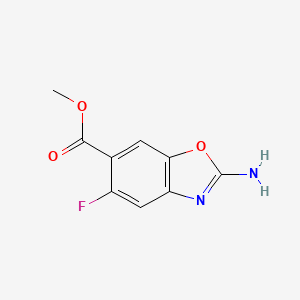
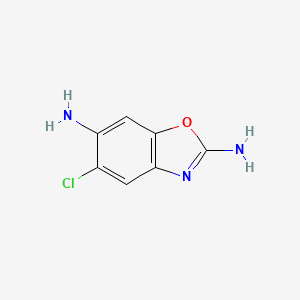
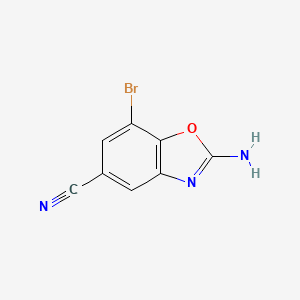
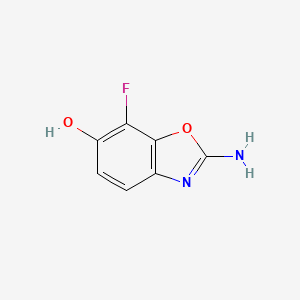
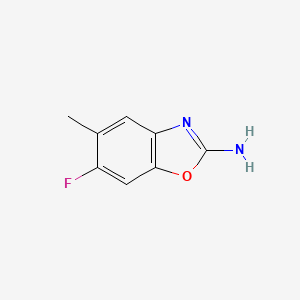
![5-Nitro-[1,3]oxazolo[4,5-H]quinolin-2-amine](/img/structure/B8004623.png)
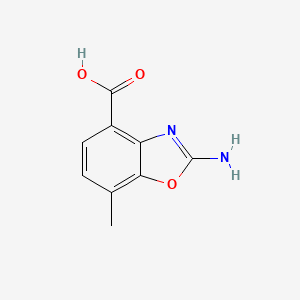
![2-Aminobenzo[d]oxazole-7-carbaldehyde](/img/structure/B8004633.png)
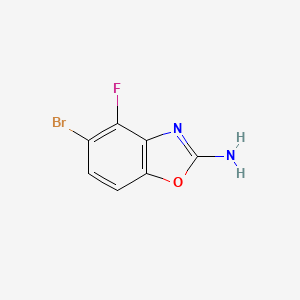
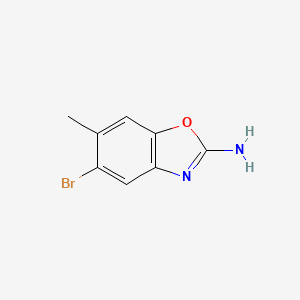
![4-(Trifluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B8004662.png)

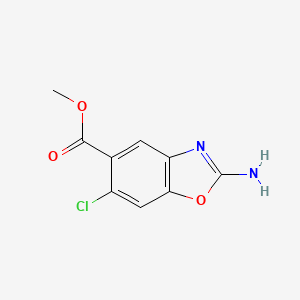
![1-[2-Amino-4-(benzyloxy)-1,3-benzoxazol-7-YL]ethanone hydrochloride](/img/structure/B8004681.png)
